molecular formula C17H23NO3 B8623822 tert-butyl 4-(2-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(2-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8623822
M. Wt: 289.4 g/mol
InChI Key: NJPBHMRRFYXOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-11-9-13(10-12-18)14-7-5-6-8-15(14)20-4/h5-9H,10-12H2,1-4H3

InChI Key

NJPBHMRRFYXOAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-t-Butoxycarbonyl-4-hydroxy-4-(2-methoxyphenyl)piperidine (230 mg, 0.75 mmol) was dissolved in methylene chloride (10 ml). Thereto was added trifluoroacetic acid (0.20 ml, 2.6 mmol) and the resulting solution was stirred at a room temperature for 2.5 hours. The reaction solution was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order and dried with anhydrous sodium sulfate. Then the compound obtained by the evaporation of the solvent under a reduced pressure was separated and purified by a silica gel column chromatography to obtain 150 mg of the aforementioned compound of interest (0.53 mmol, 71% in yield).
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230 mg
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reactant
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10 mL
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Quantity
0.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A three necked flask purged with nitrogen is charged with aqueous 2N Na2CO3 (1.4 mL), 1,2-dimethoxyethane (3.7 mL), 2-methoxyphenyl boronic acid (206 mg, 1.35 mmol), anhydrous lithium chloride (123 mg, 2.9 mmol), 4-trifluoromethanesulfonyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (321 mg, 0.96 mmol) and tetrakis(triphenylphosphine)palladium (56 mg, 0.048 mmol). The mixture is stirred at reflux for 2 h under nitrogen, cooled and concentrated under reduced pressure. The residue is partitioned between CH2Cl2 (10 mL), aqueous 2N Na2CO3 (10 mL), and concentrated NH4OH (1 mL). The aqueous layer is extracted twice with CH2Cl2. The combined organic layers are dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (Hex/AcOEt/CH2Cl2: 5/1/1) provides the title compound.
Quantity
1.4 mL
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reactant
Reaction Step One
Quantity
206 mg
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reactant
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Quantity
123 mg
Type
reactant
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56 mg
Type
catalyst
Reaction Step One
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3.7 mL
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solvent
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AcOEt CH2Cl2
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